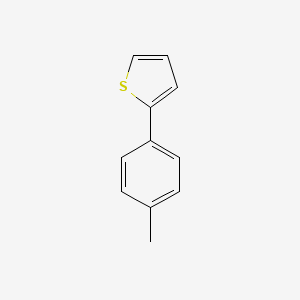
(4-THIEN-2-YLPHENYL)METHANOL
描述
(4-THIEN-2-YLPHENYL)METHANOL is a useful research compound. Its molecular formula is C11H10OS and its molecular weight is 190.2615. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Thien-2-ylphenyl)methanol, a thiophene derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a thiophene ring and a phenolic hydroxyl group, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H10OS, with a molecular weight of approximately 210.26 g/mol. The compound features a thiophene ring substituted at the 4-position with a phenyl group, which enhances its lipophilicity and potential for membrane permeability.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.5 mg/mL.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results demonstrate that this compound possesses notable free radical scavenging abilities, suggesting potential protective effects against oxidative stress.
- Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby suggesting its potential use in inflammatory diseases.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways. For example:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as cyclooxygenase (COX), which play a critical role in inflammation and pain pathways.
- Cell Signaling Modulation : It may influence cellular signaling pathways related to apoptosis and cell proliferation, potentially through interactions with proteins involved in these processes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiophene derivatives, including this compound. Results showed that it significantly inhibited bacterial growth compared to control groups, supporting its application in developing new antibiotics.
- Antioxidant Activity Assessment : Another research focused on comparing the antioxidant activities of different phenolic compounds. It was found that this compound exhibited a higher antioxidant capacity than some commonly used antioxidants like ascorbic acid.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally related compounds reveals differences in biological activity:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| (4-Methylthio)thiophen-2-yl(phenyl)methanol | C12H12OS2 | Moderate antibacterial |
| 2-Octylthiophene | C12H16S | Low antioxidant activity |
| (4-Ethoxy)thiophen-2-yl(phenyl)methanol | C12H14O2S | High anti-inflammatory |
属性
IUPAC Name |
2-(4-methylphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFPQCUHILRPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16939-04-1 | |
| Record name | 2-(4-Methylphenyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














